3-cyclobutyl-1h-pyrazolo[3,4-b]pyridin-5-amine
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Overview
Description
3-cyclobutyl-1h-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound belonging to the family of pyrazolopyridines.
Preparation Methods
One common method starts with the iodination of 5-bromo-1h-pyrazolo[3,4-b]pyridine, followed by protection of the NH group and subsequent reactions to introduce the desired substituents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
3-cyclobutyl-1h-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-cyclobutyl-1h-pyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have shown promise in the development of new therapeutic agents for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-1h-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cellular signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-cyclobutyl-1h-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific substitution pattern and biological activity. Similar compounds include:
1h-pyrazolo[3,4-b]pyridine: Lacks the cyclobutyl group but shares the core structure.
3-methyl-1h-pyrazolo[3,4-b]pyridine: Has a methyl group instead of a cyclobutyl group.
5-amino-1h-pyrazolo[3,4-b]pyridine: Similar core structure with an amino group at a different position.
These compounds have varying biological activities and applications, highlighting the importance of specific substituents in determining the properties of pyrazolopyridines .
Properties
IUPAC Name |
3-cyclobutyl-2H-pyrazolo[3,4-b]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-7-4-8-9(6-2-1-3-6)13-14-10(8)12-5-7/h4-6H,1-3,11H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARONWIYASFVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C3C=C(C=NC3=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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